Cyclohexyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Cyclohexyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 299965-89-2
VCID: VC4280895
InChI: InChI=1S/C19H24N2O4/c1-12-16(18(22)25-13-8-4-3-5-9-13)17(21-19(23)20-12)14-10-6-7-11-15(14)24-2/h6-7,10-11,13,17H,3-5,8-9H2,1-2H3,(H2,20,21,23)
SMILES: CC1=C(C(NC(=O)N1)C2=CC=CC=C2OC)C(=O)OC3CCCCC3
Molecular Formula: C19H24N2O4
Molecular Weight: 344.411

Cyclohexyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

CAS No.: 299965-89-2

Cat. No.: VC4280895

Molecular Formula: C19H24N2O4

Molecular Weight: 344.411

* For research use only. Not for human or veterinary use.

Cyclohexyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate - 299965-89-2

Specification

CAS No. 299965-89-2
Molecular Formula C19H24N2O4
Molecular Weight 344.411
IUPAC Name cyclohexyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Standard InChI InChI=1S/C19H24N2O4/c1-12-16(18(22)25-13-8-4-3-5-9-13)17(21-19(23)20-12)14-10-6-7-11-15(14)24-2/h6-7,10-11,13,17H,3-5,8-9H2,1-2H3,(H2,20,21,23)
Standard InChI Key VZIXKVOAOBAKON-UHFFFAOYSA-N
SMILES CC1=C(C(NC(=O)N1)C2=CC=CC=C2OC)C(=O)OC3CCCCC3

Introduction

Structural Characteristics and Molecular Descriptors

The compound’s molecular formula, C₁₉H₂₄N₂O₄, corresponds to a molecular weight of 344.411 g/mol . Its IUPAC name, cyclohexyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate, reflects three critical structural components:

  • A tetrahydropyrimidine ring with a ketone group at position 2 and a methyl substituent at position 6.

  • A 2-methoxyphenyl group at position 4 of the pyrimidine ring.

  • A cyclohexyl ester linked to the carboxylate group at position 5.

Conformational Analysis

X-ray crystallography studies of analogous tetrahydropyrimidines, such as ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, reveal that the dihydropyrimidine ring adopts a screw-boat conformation . This geometry stabilizes intramolecular hydrogen bonds, such as C–H⋯O interactions between the methyl group and carbonyl oxygen, which likely persist in the target compound . The cyclohexyl group contributes to steric bulk, potentially influencing solubility and receptor binding.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₉H₂₄N₂O₄
Molecular Weight344.411 g/mol
SMILESCC1=C(C(NC(=O)N1)C2=CC=CC=C2OC)C(=O)OC3CCCCC3
InChIKeyVZIXKVOAOBAKON-UHFFFAOYSA-N

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of cyclohexyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate follows a Biginelli-like multicomponent reaction, a hallmark of dihydropyrimidine synthesis . Key steps include:

  • Condensation: Cyclohexanone reacts with ethyl acetoacetate under acidic conditions to form a β-keto ester intermediate.

  • Cyclization: The intermediate undergoes cyclization with urea or thiourea in the presence of 2-methoxybenzaldehyde, facilitated by catalysts like HCl or Lewis acids .

  • Esterification: The resulting carboxylate is esterified with cyclohexanol to yield the final product.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
CondensationCyclohexanone, ethyl acetoacetate, HCl, ethanol, reflux65–75%
Cyclization2-Methoxybenzaldehyde, urea, HCl, 80°C50–60%
EsterificationCyclohexanol, DCC, DMAP, DCM, rt70–80%

Reactivity and Stability

The compound’s reactivity is governed by its ester and ketone functionalities. The cyclohexyl ester is susceptible to hydrolysis under basic conditions, yielding the corresponding carboxylic acid. The 2-oxo group participates in hydrogen bonding, influencing crystal packing and solubility . Stability studies of analogs suggest decomposition temperatures above 200°C, with photodegradation mitigated by storage in amber glass.

Physicochemical Properties

Solubility and Partitioning

The compound exhibits lipophilic characteristics due to the cyclohexyl group, with predicted logP values of ~2.5–3.0. Experimental solubility data for analogs show:

  • Water: <0.1 mg/mL (25°C)

  • DMSO: >50 mg/mL

  • Ethanol: ~10 mg/mL

Spectroscopic Data

  • IR (KBr): Strong absorptions at 1720 cm⁻¹ (ester C=O), 1680 cm⁻¹ (pyrimidine C=O), and 1250 cm⁻¹ (aryl-O-CH₃) .

  • ¹H NMR (400 MHz, CDCl₃): δ 1.2–1.8 (m, cyclohexyl), δ 2.4 (s, CH₃), δ 3.8 (s, OCH₃), δ 6.7–7.3 (m, aromatic) .

Applications in Drug Development

Prodrug Design

The cyclohexyl ester serves as a prodrug moiety, enhancing oral bioavailability. Enzymatic hydrolysis in vivo releases the active carboxylate, which exhibits improved solubility at physiological pH.

Structure-Activity Relationships (SAR)

  • Methoxy Position: 2-Substitution (vs. 3- or 4-) optimizes steric interactions with target enzymes .

  • Ester Group: Cyclohexyl esters confer higher metabolic stability than methyl or ethyl analogs.

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